molecular formula C16H12O6 B12202943 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Cat. No.: B12202943
M. Wt: 300.26 g/mol
InChI Key: WSXGFKXUWAEWCJ-UHFFFAOYSA-N
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Description

5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and furan-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as triethylamine, and a coupling agent, such as N,N’-carbonyldiimidazole, to facilitate the esterification process.

    Procedure: The 4-methyl-2-oxo-2H-chromen-7-ol is first activated by the coupling agent, followed by the addition of furan-2-carboxylic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified by recrystallization from ethanol to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chromen or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen or furan derivatives.

Scientific Research Applications

5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one

Uniqueness

5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is unique due to its combination of chromen and furan moieties, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C16H12O6/c1-9-6-15(17)22-14-7-10(2-4-12(9)14)20-8-11-3-5-13(21-11)16(18)19/h2-7H,8H2,1H3,(H,18,19)

InChI Key

WSXGFKXUWAEWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O

Origin of Product

United States

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